6-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-3-carboxylic acid
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Overview
Description
The compound is a complex organic molecule that likely contains a fluorene group, a diazepane ring, and a pyridine ring . The fluorene group is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentene ring . Diazepane is a seven-membered heterocyclic compound with two nitrogen atoms . Pyridine is a basic heterocyclic organic compound similar to benzene and has one CH group replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple ring structures and functional groups . The fluorene group would contribute significant aromatic character, and the diazepane and pyridine rings would introduce heteroatoms (nitrogen) into the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of aromatic rings often contributes to stability and rigidity, while the presence of nitrogen could influence properties like basicity and hydrogen bonding .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-[4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-diazepan-1-yl]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c30-25(31)18-10-11-24(27-16-18)28-12-5-13-29(15-14-28)26(32)33-17-23-21-8-3-1-6-19(21)20-7-2-4-9-22(20)23/h1-4,6-11,16,23H,5,12-15,17H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWRMTCLZSWKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC=C(C=C5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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